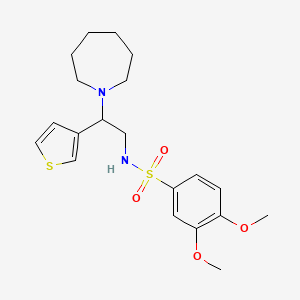

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide

Description

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound that features a combination of azepane, thiophene, and benzenesulfonamide moieties

Properties

IUPAC Name |

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-3,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O4S2/c1-25-19-8-7-17(13-20(19)26-2)28(23,24)21-14-18(16-9-12-27-15-16)22-10-5-3-4-6-11-22/h7-9,12-13,15,18,21H,3-6,10-11,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXKIKQPFAOICS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCCCCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

Attachment of the thiophene ring: This step may involve cross-coupling reactions such as Suzuki or Stille coupling.

Introduction of the benzenesulfonamide group: This can be done through sulfonation reactions followed by amide formation.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the thiophene ring.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Investigated for its potential as a bioactive compound.

Medicine: Potential therapeutic applications due to its structural features.

Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

- N-(2-(piperidin-1-yl)-2-(thiophen-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide

- N-(2-(morpholin-1-yl)-2-(thiophen-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide

Uniqueness

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide is unique due to the presence of the azepane ring, which may confer different biological properties compared to similar compounds with piperidine or morpholine rings.

Biological Activity

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound characterized by its unique structural features, which include an azepane ring, a thiophene moiety, and a benzenesulfonamide group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : CHNOS

- Molecular Weight : 424.6 g/mol

- CAS Number : 946249-69-0

- SMILES Notation : COc1ccc(S(=O)(=O)NCC(c2ccsc2)N2CCCCCC2)cc1OC

The compound's structure allows for various interactions within biological systems, particularly due to the presence of the sulfonamide group, which is known for its role in enzyme inhibition and receptor binding.

Research indicates that this compound may act as an inhibitor of specific enzymes, including protein tyrosine phosphatases (PTPases). These enzymes are crucial in regulating cellular processes such as growth and signaling. By inhibiting PTPases, this compound could potentially be used in therapeutic contexts for diseases characterized by dysregulated enzyme activity, such as certain cancers and autoimmune disorders.

Pharmacological Studies

- Inhibition Potency : Preliminary studies suggest that compounds with similar structures have demonstrated significant inhibitory activity against GlyT1 (Glycine Transporter 1), with IC values in the low nanomolar range. This suggests that this compound may have comparable potency .

- CNS Penetration : Some analogs of sulfonamide compounds have shown favorable brain-plasma ratios in pharmacokinetic studies, indicating potential for central nervous system (CNS) penetration .

Study 1: GlyT1 Inhibition

A study explored a series of benzenesulfonamides as novel inhibitors of GlyT1. The introduction of an azepane ring was found to enhance potency compared to other heterocycles. The most potent compound from this series exhibited an IC value of 37 nM, indicating strong inhibition potential which could be relevant for treating conditions like schizophrenia where glycine transport is implicated .

Study 2: PTPase Inhibition

Another investigation focused on the inhibitory effects of sulfonamide derivatives on protein tyrosine phosphatases. It was found that modifications to the azepane and thiophene components could significantly alter the inhibitory efficacy. This highlights the importance of structural optimization in developing effective therapeutics targeting PTPases.

Potential Applications

Given its biological activity, this compound may have several potential applications:

- Anticancer Therapy : Due to its ability to inhibit PTPases involved in cancer progression.

- Neurological Disorders : As a GlyT1 inhibitor, it may help in managing conditions like schizophrenia.

- Enzyme Regulation Studies : Useful as a tool compound in biochemical research to study enzyme dynamics and signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.